molecular formula C6H12O6 B13831655 (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

Cat. No.: B13831655
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-NUPNGVPUSA-N
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Description

D-Glucose-2-13C is a stable isotope-labeled compound of glucose, where the carbon at the second position is replaced with the carbon-13 isotope. This labeling allows for the tracking and analysis of glucose metabolism and other biochemical processes in various scientific studies. The compound retains the same chemical properties as regular D-glucose but can be distinguished in analytical techniques due to the presence of the carbon-13 isotope.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose-2-13C typically involves the incorporation of carbon-13 into the glucose molecule. One common method is the chemical synthesis starting from a carbon-13 labeled precursor. The process involves multiple steps, including protection and deprotection of hydroxyl groups, and selective incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods

Industrial production of D-Glucose-2-13C often involves microbial fermentation using carbon-13 labeled substrates. This method is cost-effective and scalable, allowing for the production of large quantities of the labeled compound. The fermentation process is followed by purification steps to isolate the labeled glucose .

Chemical Reactions Analysis

Types of Reactions

D-Glucose-2-13C undergoes similar chemical reactions as regular D-glucose, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Glucose-2-13C is widely used in scientific research due to its ability to trace metabolic pathways and study biochemical processes. Some key applications include:

Mechanism of Action

D-Glucose-2-13C functions by integrating into metabolic pathways in the same manner as regular glucose. The carbon-13 isotope allows for the tracking of the glucose molecule through various biochemical processes using techniques like NMR and mass spectrometry. This enables researchers to study the kinetics and dynamics of glucose metabolism, providing insights into cellular functions and disease mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose-2-13C is unique due to the specific labeling at the second carbon position, which allows for targeted studies of metabolic pathways involving this carbon. This specificity can provide more detailed information compared to uniformly labeled glucose or other positional isomers .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-NUPNGVPUSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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